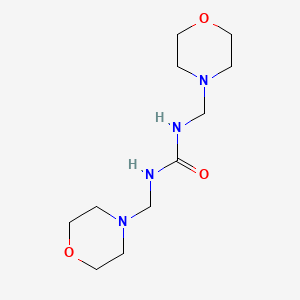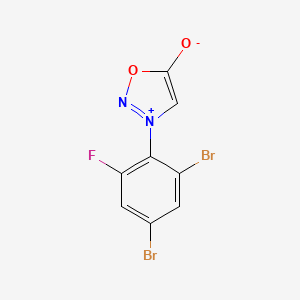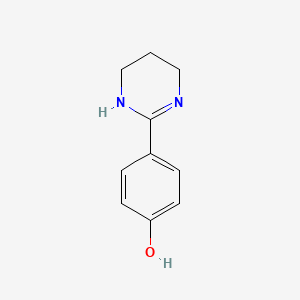
3-(4-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Fluorophenyl)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a hydroxynaphthalenyl moiety, and a triazole-thione core
准备方法
3-(4-氟苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮的合成通常涉及多步有机反应。一种常见的合成路线包括以下步骤:
三唑核的形成: 三唑环通常通过涉及肼衍生物和二硫化碳的环化反应合成。
氟苯基的引入: 氟苯基可以通过使用适当的氟化芳族化合物进行亲核取代反应引入。
羟基萘基的连接: 此步骤涉及在酸性或碱性条件下,将三唑中间体与 2-羟基萘醛缩合以形成最终产物。
工业生产方法可能涉及优化这些步骤以提高产率和纯度,以及使用可扩展的反应条件和纯化技术。
化学反应分析
3-(4-氟苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮经历各种类型的化学反应,包括:
氧化: 该化合物可以使用过氧化氢或高锰酸钾等氧化剂进行氧化,从而形成氧化衍生物。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行,从而产生化合物的还原形式。
取代: 氟苯基可以进行亲核取代反应,其中氟原子被其他亲核试剂(如胺或硫醇)取代。
缩合: 羟基萘基可以参与与醛或酮的缩合反应,形成席夫碱或其他缩合产物。
这些反应中常用的试剂和条件包括有机溶剂(例如,乙醇、二氯甲烷)、催化剂(例如,酸、碱)以及特定的温度和压力条件。从这些反应中形成的主要产物取决于所采用的特定试剂和条件。
科学研究应用
3-(4-氟苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮具有广泛的科学研究应用,包括:
药物化学: 该化合物在开发新药方面显示出作为药效团的潜力,特别是其抗菌、抗癌和抗炎特性。
材料科学: 其独特的结构特征使其成为设计具有特定电子、光学或机械性能的新型材料的候选者。
生物学研究: 该化合物可用作生物化学分析中的探针或配体,以研究酶活性、蛋白质相互作用和细胞过程。
工业应用: 它可用于合成具有所需功能特性的特种化学品、染料和聚合物。
作用机制
3-(4-氟苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮的作用机制涉及其与特定分子靶标和途径的相互作用。例如:
酶抑制: 该化合物可能通过与某些酶的活性位点结合来抑制其活性,从而阻断底物进入和催化功能。
受体调节: 它可以与细胞受体相互作用,改变其信号通路,并导致细胞反应的变化。
DNA嵌入: 该化合物可能嵌入 DNA 链中,破坏复制和转录过程,并导致细胞毒性作用。
相似化合物的比较
3-(4-氟苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮可以与其他类似化合物进行比较,例如:
3-(4-氯苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮: 这种化合物有一个氯苯基而不是一个氟苯基,这可能导致不同的化学反应性和生物活性。
3-(4-甲基苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮: 甲基的存在会影响化合物的亲脂性和与生物靶标的相互作用。
3-(4-硝基苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮: 硝基苯基引入吸电子效应,影响化合物的化学稳定性和反应性。
3-(4-氟苯基)-4-(((2-羟基萘-1-基)亚甲基)氨基)-1H-1,2,4-三唑-5(4H)-硫酮的独特之处在于其功能基团的特定组合,赋予其独特的化学和生物特性。
属性
CAS 编号 |
577983-00-7 |
|---|---|
分子式 |
C19H13FN4OS |
分子量 |
364.4 g/mol |
IUPAC 名称 |
3-(4-fluorophenyl)-4-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H13FN4OS/c20-14-8-5-13(6-9-14)18-22-23-19(26)24(18)21-11-16-15-4-2-1-3-12(15)7-10-17(16)25/h1-11,25H,(H,23,26)/b21-11+ |
InChI 键 |
WFDYNILXKVZQRT-SRZZPIQSSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/N3C(=NNC3=S)C4=CC=C(C=C4)F)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NN3C(=NNC3=S)C4=CC=C(C=C4)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12011826.png)



![3-{4-(4-bromophenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12011837.png)

![2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B12011843.png)


![1-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]naphthalen-2-ol](/img/structure/B12011877.png)


![N-(2,6-dimethylphenyl)-2-{(3Z)-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12011881.png)
